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molecular formula C9H8ClNO B8659576 Benzeneacetonitrile, 2-chloro-6-methoxy- CAS No. 170737-91-4

Benzeneacetonitrile, 2-chloro-6-methoxy-

Cat. No. B8659576
M. Wt: 181.62 g/mol
InChI Key: IRQQUNHJPVVWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939888B2

Procedure details

325 g of 2-chloro-6-methoxyphenylacetonitrile are reacted with 171 g of potassium hydroxide in 690 ml of ethylene glycol. 331 g of solid are obtained (m.p. 164-165° C.).
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1CC#N.[OH-:13].[K+].[CH2:15]([OH:18])[CH2:16]O>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH2:16][C:15]([OH:18])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
325 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)OC)CC#N
Name
Quantity
171 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
690 mL
Type
reactant
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 331 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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